3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one
Overview
Description
3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals . This compound, with the molecular formula C9H10N2O2, is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one, involves several methods. Common synthetic strategies include:
Oxidation of Indoles: This method involves the oxidation of indoles to form oxindoles.
Transition Metal-Catalyzed Reactions: These reactions include Heck-type reactions of acrylamides and metal-catalyzed cyclization of o-haloacetanilides.
Reductive Desulfurization: This method involves the reductive desulfurization of 3-methylthiooxindoles.
Double C–H Oxidative Coupling: This method involves the oxidative coupling of functionalized acetanilides.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxindole derivatives .
Scientific Research Applications
3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2H-Indol-2-one:
2H-Benzimidazol-2-one: Another heterocyclic compound with similar biological activities.
Uniqueness
3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-6-methoxy-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-5-2-3-6-7(4-5)11-9(12)8(6)10/h2-4,8H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGFTZFMDUXIPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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